3-Stearo-1-olein
Overview
Description
Scientific Research Applications
3-Stearo-1-olein has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of diacylglycerols.
Biology: It is used in studies of lipid metabolism and the role of diacylglycerols in cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in the treatment of metabolic disorders and cardiovascular diseases.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Stearo-1-olein typically involves complex organic chemistry processes. One common method is the esterification of stearic acid and oleic acid with glycerol. This reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through enzymatic methods using lipases. These enzymes catalyze the esterification reaction more efficiently and under milder conditions compared to traditional chemical methods. The use of immobilized lipases in a continuous flow reactor is a common industrial approach.
Chemical Reactions Analysis
Types of Reactions
3-Stearo-1-olein can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of peroxides or epoxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). These reactions are usually conducted under anhydrous conditions.
Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions (OH-).
Major Products Formed
Oxidation: The major products include peroxides and epoxides.
Reduction: The major products include alcohols.
Substitution: The major products include substituted esters and alcohols.
Comparison with Similar Compounds
Similar Compounds
1-Stearin-2-Olein-3-Linolein: This compound is similar in structure but contains an additional linoleic acid moiety.
1-Stearin-3-Olein: This compound is structurally similar but differs in the position of the fatty acid chains.
Uniqueness
3-Stearo-1-olein is unique due to its specific arrangement of stearic and oleic acid chains, which confer distinct physicochemical properties and biological activities. Its specific structure allows it to interact uniquely with cellular membranes and enzymes, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,37,40H,3-16,18,20-36H2,1-2H3/b19-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPIJHXZZCPSGV-ZPHPHTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H74O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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